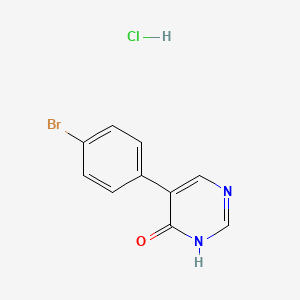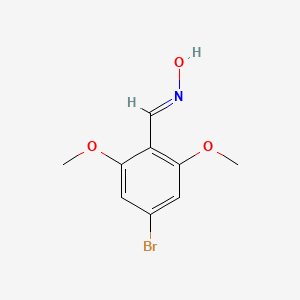![molecular formula C21H17F3N6O2 B2476211 N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251620-76-4](/img/structure/B2476211.png)
N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H17F3N6O2 and its molecular weight is 442.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
Triazolopyrimidines, such as DPA-714, have been explored for their selective binding to the translocator protein (18 kDa), which is significant in the context of positron emission tomography (PET) imaging for neuroinflammation and neurodegenerative diseases. The incorporation of fluorine atoms allows for radiolabeling with fluorine-18, facilitating in vivo imaging and providing insights into brain health and disease states (Dollé et al., 2008).
Potential Antiasthma Agents
The development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines showcased their activity as mediator release inhibitors, which could have implications for asthma treatment. This highlights the therapeutic potential of triazolopyrimidines in modulating immune responses and managing asthma symptoms (Medwid et al., 1990).
Adenosine Receptor Probes
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds serve as molecular probes for studying the A2A adenosine receptor, with implications for neurological and cardiovascular diseases (Kumar et al., 2011).
Anticancer Agents and Tubulin Inhibition
A series of triazolopyrimidines have been synthesized and identified as anticancer agents with a unique mechanism of tubulin inhibition. Unlike other compounds that promote tubulin polymerization or bind competitively with paclitaxel, these triazolopyrimidines inhibit the binding of vincas to tubulin, offering a new approach to cancer therapy (Zhang et al., 2007).
Antimalarial Activity
Compounds based on the triazolopyrimidine framework have exhibited antimalarial activity against P. berghei in mice. This demonstrates the potential of triazolopyrimidines in the development of new antimalarial drugs, contributing to the fight against malaria (Werbel et al., 1973).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-11-3-5-14(9-15(11)23)26-20-25-12(2)7-18-28-29(21(32)30(18)20)10-19(31)27-17-6-4-13(22)8-16(17)24/h3-9H,10H2,1-2H3,(H,25,26)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMKWBOTMDDIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=C(C=C4)F)F)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)
![(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B2476129.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl) pyrrolidin-2-one](/img/structure/B2476132.png)

![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)



![[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2476142.png)


![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)

